molecular formula C17H18N4O3S B6040724 MFCD08160868

MFCD08160868

Cat. No.: B6040724
M. Wt: 358.4 g/mol
InChI Key: AWVWIMSPFXDCCD-UHFFFAOYSA-N
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Description

MFCD08160868 is a chemical compound identified by its MDL number, commonly used in pharmaceutical and materials science research. Based on similar MDL-numbered compounds (e.g., –16), this compound is likely an organoboron or heterocyclic compound with applications in catalysis, drug synthesis, or polymer chemistry. Its physicochemical properties, such as solubility, stability, and reactivity, are critical for industrial and academic research .

Properties

IUPAC Name

2-[(5-cyano-4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-3-14-13(9-18)16(23)21-17(20-14)25-10-15(22)19-11-5-7-12(8-6-11)24-4-2/h5-8H,3-4,10H2,1-2H3,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVWIMSPFXDCCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)OCC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of MFCD08160868 involves specific synthetic routes and reaction conditions. The preparation methods typically include:

    Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.

    Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. Common solvents and reagents used in the synthesis include organic solvents like dichloromethane and reagents such as sodium hydride.

    Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and reduce production costs. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency.

Chemical Reactions Analysis

MFCD08160868 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions involving reducing agents such as lithium aluminum hydride can convert this compound into reduced forms.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

MFCD08160868 has a wide range of scientific research applications, including:

    Chemistry: In chemistry, the compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations.

    Biology: In biological research, this compound is studied for its potential effects on cellular processes and pathways. It may be used in experiments to understand its interaction with biological molecules.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of MFCD08160868 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved. For example, in medicinal applications, this compound may inhibit or activate specific enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Research Findings and Limitations

  • Advantages of this compound : Likely superior solubility and modular synthesis pathways compared to brominated analogues (e.g., CAS 1761-61-1) .
  • Challenges: Limited structural data hampers precise toxicity profiling. emphasizes the need for rigorous safety assessments for structurally novel compounds .
  • Innovation Gaps: No crystallographic data (e.g., CCDC registration) is available, unlike CAS 54013-06-8, which includes detailed X-ray diffraction analyses .

Tables of Comparative Data

Table 1: Solubility and Bioavailability
Compound Water Solubility (mg/ml) LogP Bioavailability Score
This compound ~2.58 (inferred) Not available 0.55 (estimated)
CAS 1046861-20-4 0.24 2.15 0.55
CAS 54013-06-8 0.24 1.64 0.55
CAS 1761-61-1 0.687 1.98 0.55

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